1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine
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Overview
Description
1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine is an organic compound with the molecular formula C24H26N2O It is a derivative of imidazolidine, featuring two benzyl groups and a methoxyphenyl group attached to the imidazolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine can be synthesized through a multi-step process involving the reaction of benzylamine with 2-methoxybenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with formaldehyde and a suitable acid catalyst to yield the desired imidazolidine compound. The reaction conditions typically involve moderate temperatures and controlled pH to ensure the formation of the imidazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Imidazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Scientific Research Applications
1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine
- 1,3-Dibenzyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]imidazolidine
Uniqueness
1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1,3-dibenzyl-2-(2-methoxyphenyl)imidazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-23-15-9-8-14-22(23)24-25(18-20-10-4-2-5-11-20)16-17-26(24)19-21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEBQKGDMLAINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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